![molecular formula C24H31BrOS3 B12587542 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene CAS No. 874179-74-5](/img/structure/B12587542.png)
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is a complex organic compound that features a thiophene core substituted with a bromodecoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene typically involves multiple steps, starting with the preparation of the thiophene core. The bromodecoxyethyl group is introduced through a series of substitution reactions. Common reagents used in these reactions include bromine, thiophene derivatives, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The bromodecoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets. The bromodecoxyethyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The thiophene core provides a stable framework that can interact with other molecules through π-π stacking and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’:5’,2’‘-Terthiophene,3’-[2-[(10-bromodecyl)oxy]ethyl]
- 3-(2-phenylethenyl)-2,5-dithiophen-2-ylthiophene
Uniqueness
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
874179-74-5 |
|---|---|
Molekularformel |
C24H31BrOS3 |
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
3-[2-(10-bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C24H31BrOS3/c25-14-7-5-3-1-2-4-6-8-15-26-16-13-20-19-23(21-11-9-17-27-21)29-24(20)22-12-10-18-28-22/h9-12,17-19H,1-8,13-16H2 |
InChI-Schlüssel |
ITLXZBFYQVLVCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CCOCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
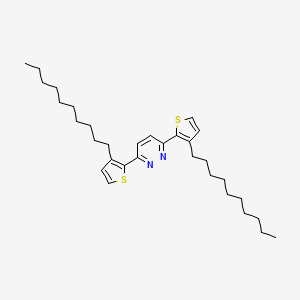

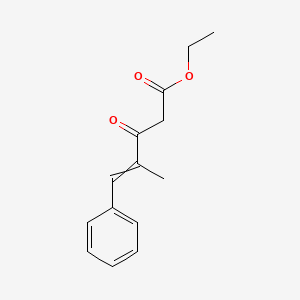
![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
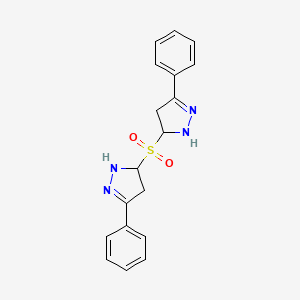
![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
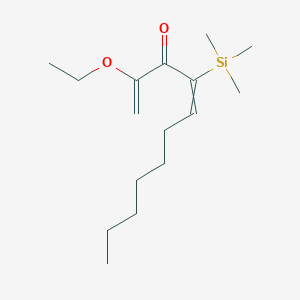
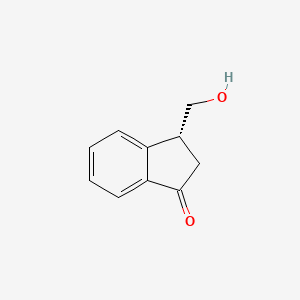
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)

